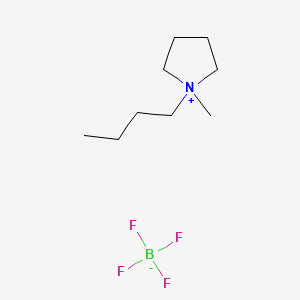

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Descripción general

Descripción

1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid with the chemical formula C9H20BF4N. It is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyrrolidine with butyl bromide to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile and are carried out under reflux .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Butyl-1-methylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in N-alkylation reactions with acridine ester precursors using reagents like 1,3-propane sultone.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s ionic nature allows it to act as a medium for redox reactions.

Electrochemical Reactions: It is used as an electrolyte in electrochemical double-layer capacitors, where it facilitates charge transfer.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed depend on the specific reaction but often include substituted pyrrolidinium compounds and various organic intermediates .

Aplicaciones Científicas De Investigación

Electrochemical Applications

BMPyrrBF4 is utilized as an electrolyte in various electrochemical systems:

- Double-Layer Capacitors : It serves as a suitable electrolyte due to its high ionic conductivity and thermal stability, which enhances the performance of supercapacitors .

- Polymeric Batteries : The ionic liquid is effective in polymeric battery systems, improving charge/discharge rates and overall efficiency .

Catalysis

The compound has shown promise in catalytic processes:

- Biocatalysis : BMPyrrBF4 is used as a solvent in enzymatic reactions, promoting the synthesis of polymers with high selectivity and reduced environmental impact .

- Separation Processes : Its unique solubility properties allow for effective separation of aromatic hydrocarbons from aliphatic hydrocarbons, making it valuable in petrochemical industries .

Solvent Properties

BMPyrrBF4 is recognized for its solvent capabilities:

- Green Chemistry : It acts as a recyclable medium for various chemical reactions, reducing waste generation and enhancing reaction efficiency .

- Phase Behavior Studies : Research indicates its potential in studying phase behavior in mixtures, which is crucial for designing new materials .

Case Study 1: Electrochemical Performance in Supercapacitors

A study by Gerlach et al. (2019) investigated the influence of BMPyrrBF4 on the electrochemical behavior of organic radical polymers. The findings indicated that the ionic liquid significantly improved the stability and performance of electrical double-layer capacitors under varying voltage conditions .

Case Study 2: Biocatalytic Polymer Synthesis

In a biocatalysis study, BMPyrrBF4 was employed to facilitate the enzymatic polymerization of aniline. The results showed that using this ionic liquid led to higher molecular weights and better polymer characteristics compared to traditional solvents, demonstrating its effectiveness as a green solvent in polymer chemistry .

Mecanismo De Acción

The mechanism by which 1-Butyl-1-methylpyrrolidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the medium. This interaction facilitates various chemical reactions and processes, such as charge transfer in electrochemical applications and stabilization of reactive intermediates in organic synthesis . The molecular targets and pathways involved depend on the specific application but often include ionic interactions and electrostatic stabilization .

Comparación Con Compuestos Similares

1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be compared with other ionic liquids such as:

1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in its ionic nature but differs in the cation structure, which can affect its solubility and reactivity.

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate: Has a shorter alkyl chain, which can influence its physical properties and applications.

1-Butyl-1-methylpiperidinium tetrafluoroborate: Contains a piperidinium ring instead of a pyrrolidinium ring, leading to differences in stability and reactivity.

The uniqueness of this compound lies in its combination of high thermal stability, non-volatility, and high ionic conductivity, making it particularly suitable for applications in electrochemical devices and green chemistry .

Actividad Biológica

1-Butyl-1-methylpyrrolidinium tetrafluoroborate (BMPyrrBF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of BMPyrrBF4, examining its effects on proteins, cellular interactions, and potential toxicity.

Overview of BMPyrrBF4

BMPyrrBF4 is a pyrrolidinium-based ionic liquid characterized by its low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds. Its structure allows it to interact with biological macromolecules, making it a subject of interest in studies evaluating its biological effects.

Effects on Protein Stability and Activity

Research indicates that BMPyrrBF4 can influence the stability and activity of various enzymes. For instance, studies have shown that BMPyrrBF4 enhances the stability of lysozyme, a well-known enzyme with antibacterial properties. The binding interactions between BMPyrrBF4 and lysozyme were found to be primarily electrostatic, hydrophobic, and van der Waals in nature, with the ionic liquid binding near the active site of the enzyme .

Table 1: Effects of BMPyrrBF4 on Lysozyme Stability

| Concentration (% v/v) | Effect on Stability | Observations |

|---|---|---|

| 0.5 | Increased stability | Reduced lag phase in fibrillization |

| 1.0 | Enhanced activity | Significant increase in enzymatic activity |

| 5.0 | Promoted aggregation | Formation of amyloid fibrils observed |

The mechanism through which BMPyrrBF4 affects protein behavior involves altering the kinetics of amyloid fibrillization. The presence of BMPyrrBF4 significantly accelerates the formation of amyloid fibrils from lysozyme, which is crucial in understanding its potential applications in biocatalysis and biotechnology .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of BMPyrrBF4. One study reported that BMPyrrBF4 exhibited varying degrees of toxicity towards different bacterial strains, with a notable impact on E. coli and L. monocytogenes. The effective concentration (EC50) values indicated that while some strains showed resilience, others were significantly affected by exposure to BMPyrrBF4 .

Table 2: Toxicity Profile of BMPyrrBF4

| Bacterial Strain | EC50 (mM) | Observations |

|---|---|---|

| E. coli | 15 | High susceptibility to ILs |

| L. monocytogenes | 20 | Adaptation observed in some strains |

| B. cereus | 25 | Moderate sensitivity |

Case Studies

Case Study 1: Enzymatic Activity Enhancement

A study demonstrated that BMPyrrBF4 could enhance the enzymatic activity of horseradish peroxidase when immobilized on carbon nanotubes modified with this ionic liquid. The results suggested improved bioelectrocatalytic performance, showcasing its potential in biosensor applications .

Case Study 2: Interaction with Bacterial Membranes

Another investigation focused on the interaction between BMPyrrBF4 and bacterial membranes, revealing that it could disrupt membrane integrity at higher concentrations, leading to cell lysis. This finding highlights both its antimicrobial potential and the need for caution regarding its application in biological systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-butyl-1-methylpyrrolidinium tetrafluoroborate ([BMP][BF₄]) critical for its application in electrochemical systems?

- Answer : The compound (C₉H₂₀BF₄N, MW 229.07 g/mol) exhibits a melting point of 155°C and a wide electrochemical stability window (-2.3 V to +1.8 V vs. Ag/Ag⁺), making it suitable for non-aqueous voltammetry. Its high ionic conductivity and low viscosity enhance charge transfer in electrochemical cells. Key characterization methods include differential scanning calorimetry (DSC) for phase transitions and cyclic voltammetry to assess redox stability .

Q. How should researchers purify this compound to ensure experimental reproducibility?

- Answer : Purification involves vacuum drying at 60–80°C under reduced pressure (<1 mbar) for 48 hours to remove residual solvents and water. Karl Fischer titration confirms water content (<50 ppm). Recrystallization in anhydrous acetonitrile or ethyl acetate removes organic impurities, followed by filtration under inert atmosphere .

Q. What experimental protocols are recommended for assessing the thermal stability of [BMP][BF₄] in long-term studies?

- Answer : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen to determine decomposition onset temperatures. Isothermal stability tests (e.g., 100°C for 100 hours) combined with post-analysis via FT-IR or NMR detect structural degradation. Comparative studies with analogous ionic liquids (e.g., imidazolium salts) highlight cation-driven stability differences .

Advanced Research Questions

Q. What methodological considerations are essential for studying the liquid-liquid equilibria of [BMP][BF₄] with water or alkanols?

- Answer : Use cloud-point measurements with precise temperature control (288–328 K) to determine mutual solubility. Excess enthalpy (Hᴱ) and volume (Vᴱ) are quantified via isothermal titration calorimetry (ITC) and vibrating-tube densimetry, respectively. COSMO-RS computational modeling predicts hydrogen-bonding interactions and explains positive Hᴱ values observed in aqueous mixtures .

Q. How do structural variations in pyrrolidinium-based ionic liquids influence their electrochemical stability, and what techniques validate these differences?

- Answer : Substituent position (e.g., 1-butyl-1-methyl vs. 1-butyl-3-methyl isomers) alters electrochemical windows due to steric effects and cation-anion interactions. Cyclic voltammetry in acetonitrile with a Pt working electrode identifies oxidation/reduction limits. In situ scanning tunneling microscopy (STM) reveals cation layering at electrode interfaces, correlating with stability .

Q. What strategies resolve contradictions in reported thermophysical data for [BMP][BF₄] across studies?

- Answer : Standardize measurement conditions (e.g., heating rates in DSC, equilibration times in density measurements). Cross-validate data using multiple techniques (e.g., vibrating-wire viscometry vs. capillary flow). Account for trace water via rigorous drying and use COSMO-RS to identify outliers caused by unmodeled hydrogen-bonding effects .

Q. How can researchers optimize [BMP][BF₄] as a supporting electrolyte in non-aqueous voltammetry?

- Answer : Prepare 0.1–0.5 M solutions in anhydrous acetonitrile or propylene carbonate. Pre-purify solvents with molecular sieves. Use Ag/Ag⁺ reference electrodes and Pt or glassy carbon working electrodes. Oxygen removal is unnecessary due to [BMP][BF₄]’s inertness, simplifying experimental setups .

Q. Methodological Tables

Propiedades

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVCJOPLBWQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049276 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345984-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.